
2-Chloro-6-fluoro-8-iodoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-fluoro-8-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C9H4ClFIN. It belongs to the quinoline family, which is known for its wide range of biological activities and applications in medicinal chemistry. The incorporation of chlorine, fluorine, and iodine atoms into the quinoline structure enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-8-iodoquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of quinoline derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-8-iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (Cl, F, I) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cross-Coupling Reactions: It can undergo Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds, expanding its structural diversity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Halogenating agents such as N-chlorosuccinimide (NCS), N-fluorobenzenesulfonimide (NFSI), and iodine can be used.
Cross-Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce biaryl derivatives .
Scientific Research Applications
2-Chloro-6-fluoro-8-iodoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of fluorescent probes and imaging agents for biological studies.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-8-iodoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. For instance, it can inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular receptors to induce anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluoroquinoline
- 2-Chloro-8-iodoquinoline
- 6-Fluoro-8-iodoquinoline
Uniqueness
2-Chloro-6-fluoro-8-iodoquinoline is unique due to the presence of three different halogen atoms, which confer distinct chemical and biological properties. This combination of halogens enhances its reactivity and potential for diverse applications compared to similar compounds with fewer halogen substitutions .
Properties
Molecular Formula |
C9H4ClFIN |
|---|---|
Molecular Weight |
307.49 g/mol |
IUPAC Name |
2-chloro-6-fluoro-8-iodoquinoline |
InChI |
InChI=1S/C9H4ClFIN/c10-8-2-1-5-3-6(11)4-7(12)9(5)13-8/h1-4H |
InChI Key |
DOIVXYWGTUXESZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)F)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl (5R)-5-[(1R,3aS,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B14043310.png)
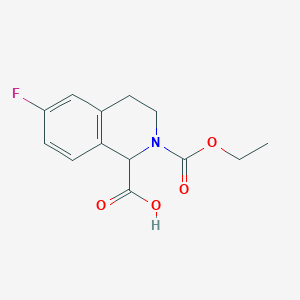
![methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate hydrochloride](/img/structure/B14043315.png)
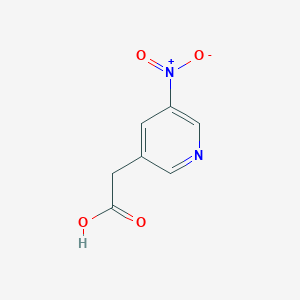
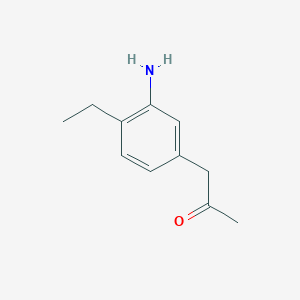

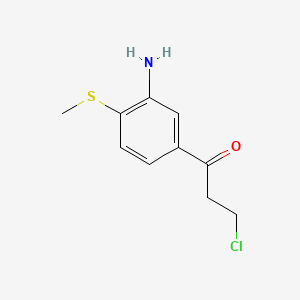
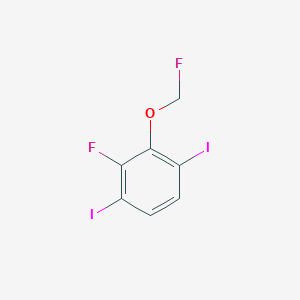
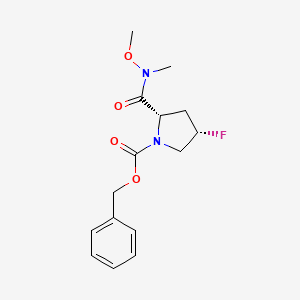
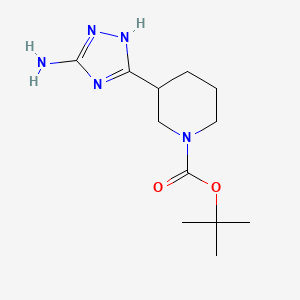
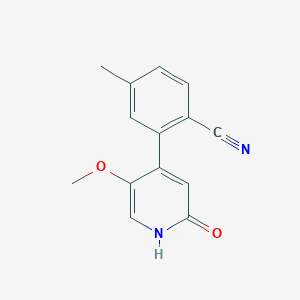
![1H-Pyrrolo[2,3-B]pyridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14043380.png)
